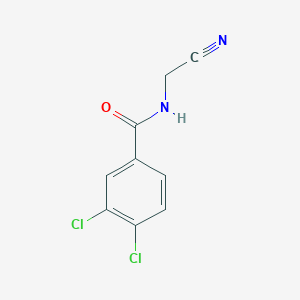
3,4-dichloro-N-(cyanomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichloro-N-(cyanomethyl)benzamide is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiparasitic Activity
Research indicates that compounds similar to 3,4-dichloro-N-(cyanomethyl)benzamide may exhibit antiparasitic properties. For instance, studies on benzamide derivatives have identified several analogues with significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These compounds demonstrated low toxicity to mammalian cells while being effective against the parasite, indicating a promising therapeutic potential for similar structures .
Anticancer Potential
The compound has also been explored for its anticancer properties. A study evaluating various benzamide derivatives found that certain analogues exhibited potent antitumor activity against breast cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). The evaluation involved determining the concentration required to inhibit tumor cell proliferation by 50% (IC50), showcasing the compound's potential as an anticancer agent .
Interaction Studies
Initial investigations into the biochemical interactions of this compound suggest it may bind to biological targets involved in pain and inflammation pathways. These studies focus on understanding its binding affinity and effects on cellular pathways, which could lead to novel therapeutic strategies for managing pain or inflammatory conditions.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of compounds related to this compound:
- Antiparasitic Activity : A phenotypic screen identified potent derivatives effective against Trypanosoma brucei, leading to further medicinal chemistry exploration .
- Antitumor Activity : Research demonstrated that specific benzamide analogues exhibited significant inhibition of tumor growth in vitro, providing a basis for future drug development efforts targeting cancer .
- Neuroprotective Effects : Investigations into similar compounds have revealed neuroprotective properties that may be relevant for developing treatments for neurodegenerative diseases .
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3,4-dichloro-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |
InChI Key |
WCNAHBISEUGYQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)NCC#N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















